![molecular formula C13H19N5O2S2 B2908919 1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1705975-11-6](/img/structure/B2908919.png)
1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a small molecule inhibitor. TAK-659 has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . Similarly, thiazole derivatives have been found in many biologically active compounds .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiazole derivatives also exhibit a wide range of biological activities .
Biochemical Pathways
Imidazole and thiazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Imidazole and thiazole derivatives are known to have various biological effects due to their interaction with different targets .
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity towards BTK and ITK, which makes it a potential candidate for the treatment of various diseases. However, TAK-659 has some limitations for lab experiments as it can be toxic to cells at high concentrations. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of TAK-659. One potential direction is the development of more potent and selective inhibitors of BTK and ITK. Another direction is the investigation of the potential use of TAK-659 in combination with other drugs for the treatment of various diseases. Additionally, the development of new formulations of TAK-659 with improved solubility and bioavailability could also be explored. Overall, TAK-659 has shown great potential in scientific research and could have significant implications for the treatment of various diseases in the future.
Synthesis Methods
TAK-659 can be synthesized using a multi-step process involving the coupling of various chemical compounds. The first step involves the synthesis of 1-(thiazol-2-yl)piperidine, which is then coupled with N-methylimidazole-4-sulfonyl chloride to form 1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
TAK-659 has been found to be effective in inhibiting the activity of various enzymes and proteins such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). This makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-17-9-12(15-10-17)22(19,20)16-7-11-3-2-5-18(8-11)13-14-4-6-21-13/h4,6,9-11,16H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQUXIBLYXHNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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